molecular formula C13H16ClN3O3 B215538 N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No. B215538
M. Wt: 297.74 g/mol
InChI Key: HRCYDYJEGNBXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide, also known as CMOP, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting protein-protein interactions. Specifically, N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and physiological effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has several biochemical and physiological effects, including anti-tumor activity, induction of apoptosis, and inhibition of protein-protein interactions. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to have low toxicity in vitro, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide in lab experiments is its low toxicity, which allows for the study of its effects on cells without causing significant harm. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is relatively easy to synthesize and purify, making it accessible for use in a wide range of studies. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research involving N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide. One area of interest is the development of N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide as a potential drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide and its effects on protein-protein interactions. Finally, studies are needed to explore the potential use of N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide as a tool to study the role of protein-protein interactions in various biological processes.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves the reaction between 5-chloro-2-methoxyaniline and 2-(3-oxopiperazin-2-yl)acetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The product is then purified through column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been studied for its potential use in various research applications, including as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been studied for its potential use as a tool to study the role of protein-protein interactions in various biological processes.

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.74 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

InChI

InChI=1S/C13H16ClN3O3/c1-20-11-3-2-8(14)6-9(11)17-12(18)7-10-13(19)16-5-4-15-10/h2-3,6,10,15H,4-5,7H2,1H3,(H,16,19)(H,17,18)

InChI Key

HRCYDYJEGNBXNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2

Origin of Product

United States

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